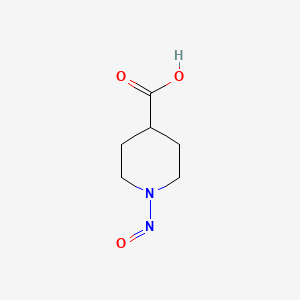

N-Nitrosoisonipecotic acid

描述

Structure

3D Structure

属性

IUPAC Name |

1-nitrosopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAWWIOCEBCUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977941 | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-69-3 | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosoisonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOISONIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15799O03Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Mechanistic Derivatization

Modern Synthetic Methodologies for N-Nitrosoisonipecotic Acid

The primary route for synthesizing this compound involves the direct nitrosation of its precursor, isonipecotic acid. This process transforms the secondary amine group within the piperidine (B6355638) ring into an N-nitroso group.

The synthesis of N-nitroso compounds from secondary amines is a well-established chemical transformation. lookchem.com For a precursor like isonipecotic acid, which contains a cyclic secondary amine and a carboxylic acid, the reaction focuses on the selective nitrosation of the nitrogen atom. The most common method involves the use of nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). researchgate.net

The general mechanism proceeds as follows:

Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion ([NO]⁺).

The lone pair of electrons on the secondary amine nitrogen of the isonipecotic acid molecule attacks the nitrosonium ion.

Deprotonation of the resulting intermediate yields the stable N-nitrosamine product, this compound.

The reaction is generally carried out in an aqueous solution. The carboxylic acid group on the piperidine ring is typically unreactive under these nitrosating conditions. Other nitrosating agents that can be employed include gaseous oxides of nitrogen (N₂O₃ and N₂O₄), which can lead to rapid and high-yield nitrosation. researchgate.netnih.gov

Regioselectivity: In the case of this compound synthesis from isonipecotic acid, the issue of regioselectivity is straightforward. Isonipecotic acid contains only one secondary amine nitrogen atom, making it the sole site for nitrosation. Therefore, the reaction is inherently regioselective, yielding a single constitutional isomer. researchgate.net In more complex molecules with multiple amine functionalities, controlling which amine is nitrosated would be a significant synthetic challenge. nih.gov

Stereoselectivity: The stereochemistry of N-nitrosamines is a more complex topic. The N-N bond possesses significant double-bond character, which results in hindered rotation and the potential for geometric isomerism (E and Z configurations). nih.govbohrium.com These isomers, also referred to as conformers, can be observed and distinguished using techniques like ¹H NMR spectroscopy. researchgate.net For asymmetric N-nitrosamines, two distinct E and Z isomers can form, with the more stable isomer typically being the one with less steric hindrance. bohrium.com In the context of the piperidine ring of this compound, the bulky nitroso group will influence the conformational equilibrium of the chair-like structure of the ring.

A variety of methods have been developed to optimize the N-nitrosation of secondary amines, aiming for higher yields, milder conditions, and greater functional group tolerance. While specific optimized conditions for this compound are not extensively documented, general methodologies for N-nitrosamine synthesis are directly applicable.

One modern approach utilizes tert-butyl nitrite (TBN) as the nitrosating agent. rsc.org This method is advantageous as it can be performed under solvent-free, metal-free, and acid-free conditions, which preserves acid-labile protecting groups and sensitive functional groups that might be present in more complex precursors. rsc.orgresearchgate.net Other systems employ solid-supported reagents, such as N₂O₄ supported on cross-linked polyvinylpyrrolidone (B124986) (PVP), which allows for selective N-nitrosation under mild, heterogeneous conditions and facilitates product purification. lookchem.com The use of specific catalysts, such as iodide in conjunction with an oxidant like TBHP, has also been reported for N-nitrosamine synthesis from amines and nitromethane. organic-chemistry.org

Below is a table summarizing various laboratory synthesis conditions applicable for the nitrosation of isonipecotic acid.

| Nitrosating Agent/System | Catalyst/Co-reagent | Solvent | Temperature | Key Features |

| Sodium Nitrite (NaNO₂) | Strong Acid (e.g., HCl) | Water | 0-10 °C | Classical and widely used method. |

| tert-Butyl Nitrite (TBN) | None | Solvent-free | Room Temp. | Mild, acid-free conditions; high yields. rsc.org |

| N₂O₄ on Polyvinylpyrrolidone | None | Dichloromethane | Room Temp. | Heterogeneous system, easy workup, high selectivity. lookchem.com |

| [NO⁺·Crown·H(NO₃)₂⁻] | 18-Crown-6 | Dichloromethane | Mild | Homogeneous conditions with a stable NO⁺ source. organic-chemistry.org |

| N-Nitrososulfonamide | None | Various | Mild | Stable reagent with high functional group tolerance. organic-chemistry.org |

Synthesis of this compound Derivatives and Analogs for Research Purposes

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-reactivity and structure-property relationships. These studies help in understanding the chemical behavior of this class of compounds.

Analogs of this compound can be designed by modifying either the carboxylic acid functional group or the piperidine ring.

Modification of the Carboxylic Acid Group: The carboxyl group can be readily converted into a variety of other functional groups. For instance, esterification (e.g., with ethanol (B145695) to form an ethyl ester) or amidation (e.g., with dimethylamine (B145610) to form a dimethylamide) can be performed on the isonipecotic acid precursor prior to the N-nitrosation step. google.com Alternatively, these transformations could potentially be carried out on this compound itself, provided the conditions are compatible with the N-nitroso group.

Modification of the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can create a library of analogs. For example, starting with 2,6-disubstituted piperidin-4-ones allows for the synthesis of N-nitroso derivatives with significant steric bulk near the nitrogen atom. longdom.org Such modifications are instrumental in probing the effects of steric and electronic factors on the compound's properties.

The table below outlines potential synthetic pathways to key analogs.

| Target Analog | Precursor | Key Synthetic Step(s) |

| This compound ethyl ester | 4-(Ethoxycarbonyl)piperidine | N-Nitrosation with NaNO₂/HCl |

| N,N-Dimethyl-1-nitrosopiperidine-4-carboxamide | 1-(3-Phenylpropyl)-4-allyl-isonipecotic acid dimethyl amide | N-Nitrosation |

| N-Nitroso-2,6-diphenylpiperidin-4-one | 2,6-Diphenylpiperidin-4-one | N-Nitrosation with NaNO₂ in ethanol/water longdom.org |

Structure-reactivity relationships (SAR) for N-nitroso compounds are a subject of extensive research. acs.orglhasalimited.org The chemical reactivity of this compound and its analogs is primarily dictated by the electronic and steric environment of the N-nitroso group and the alpha-carbon atoms (the carbon atoms adjacent to the nitrosated nitrogen).

Key structural features that influence reactivity include:

Steric Hindrance: The presence of bulky substituents on the α-carbon can significantly impact the reactivity of the N-nitroso compound. researchgate.net For example, analogs with substituents at the 2- and 6-positions of the piperidine ring would exhibit different reactivity profiles compared to the unsubstituted parent compound.

Ring Conformation: The conformational constraints of the piperidine ring play a role in the orientation of the nitroso group and its accessibility for chemical reactions.

By systematically synthesizing and studying a series of analogs, researchers can establish statistically significant correlations between specific structural features and the chemical reactivity of these compounds. acs.orgnih.gov This knowledge is fundamental for predicting the behavior of novel N-nitroso compounds and for designing molecules with specific desired properties for research applications.

Reaction Mechanisms Underlying N-Nitrosation and Derivative Formation

The central mechanism for the formation of this compound is the electrophilic nitrosation of the secondary amine, isonipecotic acid. In this reaction, the unshared electron pair of the nitrogen atom in the piperidine ring attacks an electrophilic nitrosating agent. The most common and direct electrophile in these reactions is the nitrosonium ion (NO⁺).

The reaction is initiated by the attack of the nucleophilic nitrogen of isonipecotic acid on the electrophilic nitrosating species. This leads to the formation of a protonated N-nitrosoamine intermediate. Subsequent deprotonation, typically by a weak base such as water, yields the stable this compound. The acidity of the reaction medium plays a crucial role; while acidic conditions are necessary to generate the active nitrosating agent, highly acidic environments can protonate the amine, reducing its nucleophilicity and thereby slowing down the reaction.

The choice of nitrosating agent is a critical factor in the synthesis of this compound, as it dictates the reaction conditions and the nature of the active electrophilic species.

NaNO₂ + HCl → HNO₂ + NaCl HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺

Alternatively, two molecules of nitrous acid can disproportionate to form dinitrogen trioxide (N₂O₃), which can also act as a nitrosating agent.

Nitrosyl Chloride (NOCl): Nitrosyl chloride is a potent electrophilic nitrosating agent that can be used for the N-nitrosation of secondary amines. wikipedia.org It is a yellow gas that can be prepared by the reaction of nitric oxide with chlorine or by the dehydration of nitrous acid with hydrochloric acid. wikipedia.org In reactions involving nitrosyl chloride, the nitrogen atom is the electrophilic center, and it is directly attacked by the nucleophilic nitrogen of isonipecotic acid. The chloride ion then departs as a leaving group. This method can be advantageous in non-aqueous solvents.

The following table summarizes the key characteristics of these nitrosating agents:

| Nitrosating Agent | Formula | Generation/Source | Active Electrophile |

| Nitrous Acid | HNO₂ | In situ from NaNO₂ and strong acid | Nitrosonium ion (NO⁺) |

| Nitrosyl Chloride | NOCl | Reaction of NO with Cl₂ or dehydration of HNO₂ with HCl | Nitrogen atom of NOCl |

The formation of this compound proceeds through a series of transient species, including key intermediates and transition states.

Intermediates: The primary intermediate in the nitrosation reaction with nitrous acid is the nitrosonium ion (NO⁺) . This ion is a potent electrophile due to the positive charge on the nitrogen atom. Once the nucleophilic nitrogen of isonipecotic acid attacks the nitrosonium ion, a protonated N-nitrosoamine intermediate is formed. This intermediate is unstable and readily loses a proton to a solvent molecule or another base present in the reaction mixture to yield the final this compound.

In the case of nitrosyl chloride, the initial intermediate is a transient species where a bond is forming between the amine nitrogen and the nitrosyl nitrogen, while the N-Cl bond is breaking.

Transition States: Computational studies on the nitrosation of similar cyclic amines, such as piperidine, provide insight into the transition states involved. The reaction between the secondary amine and the nitrosating agent proceeds through a transition state where the nitrogen of the amine is forming a new bond with the nitrogen of the nitrosating agent. For the reaction with the nitrosonium ion, the transition state involves the approach of the lone pair of the amine nitrogen to the positively charged nitrogen of the NO⁺ ion. Theoretical calculations on related systems suggest that the transition state for H-abstraction from the nitrogen in the presence of nitrogen oxides can also be a potential pathway in the gas phase. nih.gov The geometry of the transition state for the N-nitrosation of piperidine has been computationally modeled, revealing a five-membered cyclic transition state in certain mechanisms. acs.org These models suggest a concerted process where bond formation and proton transfer may occur in a single step or in rapid succession.

Formation and Transformation Pathways in Research Systems Non Human Biological Contexts

Chemical Formation Pathways of N-Nitrosoisonipecotic Acid

The formation of this compound (NNIP), like other N-nitrosamines, occurs through the reaction of a secondary amine, in this case, isonipecotic acid, with a nitrosating agent. This process, known as N-nitrosation, is influenced by various chemical and environmental factors.

The formation of the nitrosating agent, often nitrous anhydride (B1165640) (N₂O₃) derived from nitrous acid (HNO₂) in acidic conditions, is a key kinetic factor. scienceasia.org The reaction proceeds via a nucleophilic attack by the unprotonated secondary amine on the nitrosating agent. unl.edu

Thermodynamically, the stereochemistry of the nitroso group in this compound introduces a plane of asymmetry, resulting in two enantiomeric forms. The energy barrier for the racemization of these resolved forms has been determined to be approximately 23 kcal/mole, indicating a significant energy barrier to interconversion between the isomeric forms. dokumen.pub

The efficiency of N-nitrosation is highly dependent on pH. For most secondary amines, the optimal pH for nitrosation is in the acidic range, typically between 2.5 and 3.5. scienceasia.org This is due to a balance between the formation of the active nitrosating agent, which is favored at lower pH, and the availability of the unprotonated, more nucleophilic form of the amine, which decreases as the pH drops. unl.eduscienceasia.org At very low pH, the amine becomes fully protonated, reducing its reactivity, while at pH values above 5, the concentration of the nitrosating agent diminishes, slowing the reaction. nih.govusp.org However, nitrosation can still occur at neutral or even basic pH, particularly in the presence of certain catalysts or microorganisms. nih.govtandfonline.comusp.org

Temperature is another critical environmental factor. Generally, nitrosation reactions are accelerated with increasing temperature. popline.org However, rate enhancements have also been observed in frozen systems, which may be relevant in specific environmental contexts. popline.org

Table 1: Factors Influencing N-Nitrosation Efficiency

| Factor | Effect on Nitrosation Rate | Optimal Conditions/Remarks |

| pH | Highly dependent; rate is maximal in the acidic range. | Optimal pH for most secondary amines is 2.5-3.5. scienceasia.org |

| Temperature | Generally increases with temperature. | Rate enhancements have also been noted in frozen systems. popline.org |

| Amine Basicity | Weakly basic amines are nitrosated more readily. | The unprotonated form of the amine is the reactive species. unl.edu |

| Nitrite (B80452) Concentration | Rate is proportional to the square of the nitrite concentration. | Rate = k[Amine][Nitrite]². scienceasia.org |

The rate of N-nitrosation can be significantly modified by the presence of accelerators (catalysts) and inhibitors.

Accelerators: Several substances can catalyze the nitrosation reaction.

Thiocyanate (B1210189) (SCN⁻): This anion is a particularly effective catalyst, forming nitrosyl thiocyanate (ONSCN), a potent nitrosating agent. scienceasia.orgpopline.org It is found in human saliva, with higher concentrations in smokers. popline.org

Halides (e.g., I⁻, Cl⁻): Halide ions can also accelerate nitrosation. scienceasia.org

Carbonyl Compounds: Certain aldehydes, such as formaldehyde, can facilitate nitrosation, even at neutral pH. tandfonline.com

Surfactants: Micelle-forming surfactants can accelerate the nitrosation of hydrophobic amines. popline.org

Inhibitors: Conversely, a number of compounds can inhibit N-nitrosation, primarily by scavenging the nitrosating agent.

Ascorbic Acid (Vitamin C): This is a well-known and potent inhibitor. It rapidly reduces nitrous acid to nitric oxide, which is a less effective nitrosating agent. scienceasia.orgtandfonline.comnih.govnih.gov Its inhibitory effect has been demonstrated both in chemical systems and in vivo. nih.govnih.gov

α-Tocopherol (Vitamin E): Another vitamin that functions as a nitrosation inhibitor. scienceasia.orgnih.gov

Phenolic Compounds: Polyphenols, such as gallic acid, found in many plant-based foods and beverages, can effectively inhibit nitrosation by reacting with nitrous acid. scienceasia.orgpopline.orgnih.gov

Table 2: Common Accelerators and Inhibitors of N-Nitrosation

| Class | Examples | Mechanism of Action |

| Accelerators | Thiocyanate, Halides, Formaldehyde | Formation of more potent nitrosating agents or alternative reaction pathways. scienceasia.orgtandfonline.compopline.org |

| Inhibitors | Ascorbic Acid, α-Tocopherol, Phenolic Compounds (e.g., Gallic Acid) | Scavenging of nitrosating agents by reduction. scienceasia.orgnih.govnih.gov |

Biotransformation and Metabolic Formation of this compound (Experimental Animal and Microbial Models)

This compound has been identified as a significant metabolite in animal models exposed to areca nut-derived nitrosamines.

Research has demonstrated that this compound is a major urinary metabolite of N-nitrosoguvacoline (NGL) and N-nitrosoguvacine (NGC), two nitrosamines formed from the areca nut alkaloids guvacoline (B1596253) and guvacine, respectively. researchgate.netsci-hub.se

In a study using BDIV rats, oral administration of N-nitrosoguvacoline or N-nitrosoguvacine resulted in the excretion of this compound in the urine. nih.gov When rats were given either N-nitrosoguvacoline or N-nitrosoguvacine, a substantial portion of the administered dose was metabolized to and excreted as this compound.

Following administration of N-nitrosoguvacoline (50 or 500 µ g/rat ), 66% of the dose was excreted as this compound. nih.gov

Following administration of N-nitrosoguvacine (50 or 500 µ g/rat ), 82-84% of the dose was excreted as this compound. nih.gov

This metabolic conversion involves the reduction of the double bond in the piperidine (B6355638) ring of N-nitrosoguvacoline and N-nitrosoguvacine.

Furthermore, the endogenous formation of these nitrosamines and their subsequent metabolism to this compound has been shown in hamsters. When hamsters were fed areca nut along with a source of nitrite, this compound was detected in their urine, indicating that the precursor alkaloids were nitrosated in vivo and then metabolized. nih.gov

The metabolic activation and transformation of areca nut-specific nitrosamines are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. acs.org These enzymes are involved in the phase I metabolism of a wide array of xenobiotics, including carcinogens. ccsnorway.com

For other areca-derived nitrosamines, specific CYP enzymes have been identified as key players in their metabolic activation. For instance, CYP2A6 is a primary activator of 3-(methylnitrosamino)propionitrile (B133914) (MNPN). ccsnorway.com It is plausible that similar or related enzymatic pathways, potentially involving reductases in conjunction with or separate from the CYP system, are responsible for the transformation of N-nitrosoguvacoline and N-nitrosoguvacine to this compound. The metabolic activation of N-nitrosamines often involves α-hydroxylation mediated by CYP enzymes, which leads to the formation of reactive electrophilic intermediates. acs.org However, the formation of this compound from N-nitrosoguvacoline and N-nitrosoguvacine is a reductive, rather than oxidative, pathway.

Role of Microsomal and Other Subcellular Fractions in Biotransformation Studies

The biotransformation of N-nitrosamines, a class to which this compound belongs, is extensively studied using subcellular fractions, particularly microsomes, to elucidate metabolic pathways. Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. xenotech.commdpi.com These enzymes are crucial for the metabolic activation of N-nitrosamines. unito.itacs.org

The primary activation step for most N-nitrosamines is the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation), a reaction catalyzed by CYP enzymes. acs.org This process is a critical requirement for the metabolism-dependent carcinogenicity of N-nitrosamines. acs.org The resulting α-hydroxynitrosamine is an unstable intermediate that decomposes to form a highly reactive alkyldiazonium cation, which can then interact with cellular macromolecules. acs.org

While specific studies detailing the microsomal metabolism of this compound were not found, research on structurally related cyclic nitrosamines provides insight. For instance, studies on N-nitrosohexamethyleneimine using rat liver and lung microsomes demonstrated that these subcellular fractions were capable of metabolizing the compound. nih.gov Similarly, the metabolism of N-nitrosodi-n-propylamine by a rat liver microsomal fraction was shown to result in products from both α- and β-oxidation. nih.gov The presence of the cytosol, another subcellular fraction, was found to be necessary for the complete conversion of metabolites in some cases, highlighting the interplay between different cellular compartments. nih.gov

Denitrosation, the removal of the nitroso group, is another metabolic pathway for N-nitrosamines that can be mediated by CYP enzymes and is generally considered a detoxification route. unito.itunl.edu

Table 1: Role of Subcellular Fractions in N-Nitrosamine Biotransformation

| Subcellular Fraction | Key Enzymes/Components | Primary Role in N-Nitrosamine Metabolism | Relevant Findings on Related Compounds |

| Microsomes | Cytochrome P450 (CYP) enzymes | Catalyzes α-hydroxylation (bioactivation) leading to reactive intermediates. unito.itacs.org Also facilitates denitrosation (detoxification). unito.it | Metabolizes N-nitrosohexamethyleneimine and N-nitrosodi-n-propylamine. nih.govnih.gov |

| Cytosol | Soluble enzymes (e.g., dehydrogenases, Phase II enzymes) | Can be required for the further conversion of metabolites produced by microsomes. nih.gov Contains enzymes for Phase II conjugation reactions. xenotech.com | Aided in the full conversion of N-nitrosohexamethyleneimine metabolites. nih.gov |

Microbial Transformation Studies and Pathways (e.g., Fungal, Bacterial)

Microorganisms, including various species of fungi and bacteria, are known to play a significant role in both the formation and degradation of N-nitrosamines in the environment. pjoes.com Some fungi can promote the synthesis of nitrosamines by reducing nitrates to nitrites and increasing the availability of secondary amines in moldy foods. nih.gov For example, Fusarium moniliforme has been associated with the formation of several N-nitroso compounds in contaminated cornbread. nih.gov

Conversely, microorganisms also possess the capability to degrade N-nitroso compounds. The biodegradation of contaminants is a well-established microbial process, turning harmful chemicals into safer products like CO2 and ammonia (B1221849). unirioja.es Research has demonstrated the fungal biodegradation of precursors to the nitrosamine (B1359907) N-nitrosodimethylamine (NDMA). csic.es Bacterial degradation pathways for various nitrogen-containing compounds are also well-documented. unirioja.esfrontiersin.org The process of microbial nitrogen transformation involves several key stages, including ammonification (decomposition of organic nitrogen to ammonia) and nitrification (oxidation of ammonia to nitrite and nitrate), which are fundamental to the nitrogen cycle. mdpi.comeagri.org

While specific studies on the microbial transformation of this compound are not detailed in the available research, the general metabolic capabilities of microbes towards nitrogenous compounds suggest its potential susceptibility to such processes. pjoes.commdpi.com For instance, certain bacteria and fungi are known to be involved in the metabolism of various nitrosamines. pjoes.com During tobacco processing, nitrate-reducing bacteria can contribute to the formation of tobacco-specific N-nitrosamines (TSNAs) by producing nitrite, which then reacts with tobacco alkaloids. tandfonline.com

Table 2: Documented Microbial Interactions with N-Nitrosamines and Related Compounds

| Organism Type | Interaction | Mechanism/Process | Example |

| Fungi | Formation | Reduces nitrate (B79036) to nitrite, providing a nitrosating agent for reaction with secondary amines. nih.gov | Fusarium moniliforme found in cornbread was associated with the presence of dimethylnitrosamine (NDMA) and other nitrosamines. nih.gov |

| Fungi | Degradation | Capable of biodegrading N-nitrosamine precursors. csic.es | Certain fungi show potential for use in green biodegradation technologies for NDMA precursors. csic.es |

| Bacteria | Formation | Nitrate-reducing bacteria produce nitrite, leading to the nitrosation of amines. tandfonline.com | Bacteria contribute to the formation of TSNAs during tobacco fermentation and processing. tandfonline.com |

| Bacteria | Degradation | Utilize a wide range of organic compounds, including nitrogenous and hydrocarbon contaminants, as nutrient sources. frontiersin.orgmdpi.com | Bacillus and Pseudomonas species have been shown to degrade various environmental contaminants. unirioja.esresearchgate.net |

Degradation and Reactivity Studies of this compound

Chemical Decomposition Pathways and Stability in Various Chemical Environments

The chemical stability of N-nitroso compounds, including this compound, is influenced by environmental conditions such as pH, light, and the presence of other chemical agents. unl.edunih.govwikipedia.org Generally, the formation of N-nitrosamines from secondary amines and a nitrosating agent is favored under acidic conditions, such as those found in the human stomach. unl.edu The rate of this reaction typically increases as the pH decreases. unl.edu

Conversely, studies on the stability of related S-nitrosothiol compounds have shown that their decomposition is slower at mildly basic pH values (e.g., 8.4-8.8). nih.gov For analytical purposes, N-nitroso compounds are considered chemically stable when stored under acidic conditions (pH 1.5-2.0) and frozen, which prevents their degradation. psu.edu A material safety data sheet for this compound states that the chemical is "Stable" under normal conditions. chemicea.com

Chemical decomposition can be initiated through several pathways, including thermal, electrolytic, and photolytic processes. wikipedia.org For example, photolysis using UV light has been used as a model to study the decomposition of N-nitroso compounds. usu.edu

Table 3: Stability of N-Nitroso Compounds in Different Chemical Environments

| Environment/Condition | Effect on Stability/Reactivity | Rationale/Observation |

| Acidic (e.g., pH < 3.5) | Favors formation; stable for storage. | The formation of the nitrosating agent from nitrite is favored in acidic media. unl.edu Acidification is used to preserve samples for analysis. psu.edu |

| Neutral to Mildly Basic | Slower decomposition observed for related compounds. | Studies on S-nitrosothiols showed increased stability at mildly basic pH. nih.gov |

| Presence of Reactive Oxygen Species | Promotes decomposition. | Fenton reagent, which generates hydroxyl radicals, causes the decomposition of nitrosamines. unl.edu |

| UV Light Exposure | Promotes decomposition (photolysis). | Long-wavelength UV light can induce denitrosation and decomposition. usu.edu |

Studies on Denitrosation Mechanisms

Denitrosation is the process of removing the nitroso (-N=O) group from a nitrosamine. This can occur through both enzymatic and chemical pathways and is often considered a detoxification mechanism, although the products can have their own biological activity. unito.itacs.orgunl.edu

Enzymatic denitrosation can be carried out by cytochrome P450 enzymes in the endoplasmic reticulum. unito.itunl.edu This pathway is considered a route of detoxification. unl.edu

Chemical denitrosation can be induced by various means. Studies have shown that N-nitrosamines can be decomposed by reactive oxygen species, a process accompanied by the release of nitric oxide (NO). unl.edu Photodenitrosation, induced by irradiation with long-wavelength UV light, has also been studied as a model to explore the mechanism of this reaction. usu.edu This research suggests that denitrosation may proceed via a free-radical mechanism, where the cleavage of the N-N bond generates free radicals that can undergo further reactions. usu.edu

Interactions with Model Chemical Systems for Reactivity Profiling

To understand the reactivity of this compound and related compounds, researchers use model chemical systems to probe their behavior under controlled conditions. These studies help profile the potential for metabolic activation, decomposition, and interaction with other molecules.

A key aspect of nitrosamine reactivity is the metabolic activation via α-hydroxylation to a diazonium ion, which is highly reactive towards nucleophiles like DNA. acs.org This forms the basis of their genotoxic potential.

Other model systems explore different facets of their chemistry:

Oxidation Reactions: N-nitrosamines can be oxidized to their corresponding N-nitramines using potent oxidizing agents like trifluoroperacetic acid. dokumen.pub

Interaction with Reactive Oxygen Species (ROS): The Fenton reagent (a mixture of hydrogen peroxide and an iron catalyst) is used as a model system to generate hydroxyl radicals. Interaction with these ROS leads to the decomposition of nitrosamines and the release of nitric oxide. unl.edu

Photochemical Reactions: As mentioned, irradiation with UV light, sometimes in the presence of other chemicals like phosphate, serves as a model to study decomposition and denitrosation pathways, which appear to involve free-radical intermediates. usu.edu

These model systems are crucial for predicting the biological fate and potential toxicity of N-nitroso compounds without requiring in-vivo experiments.

Advanced Analytical Research Methodologies for N Nitrosoisonipecotic Acid

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of N-Nitrosoisonipecotic acid, providing the necessary separation from complex mixtures and enabling precise quantification, often at trace levels.

Gas Chromatography (GC) with Specialized Detectors (e.g., Thermal Energy Analyzer) for Trace Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For nitrosamines, including this compound (after appropriate derivatization to increase volatility), GC coupled with highly selective detectors is the method of choice for trace analysis. epa.govnih.gov

The Thermal Energy Analyzer (TEA) is a detector with remarkable selectivity and sensitivity for nitroso-containing compounds. usp.orglabcompare.com Its operation involves the thermal cleavage of the N-NO bond in nitrosamines at high temperatures (around 500°C) in a pyrolyzer. usp.orglabcompare.com This process releases a nitric oxide (NO) radical. usp.org The liberated NO radical then reacts with ozone (O₃) within the detector to form electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. usp.org This chemiluminescence signal is directly proportional to the amount of the N-nitroso compound present.

The high selectivity of the TEA detector minimizes interference from other nitrogen-containing compounds that may be present in the sample matrix, which is a common issue with less selective detectors like the Nitrogen-Phosphorus Detector (NPD). epa.govusp.org While GC-Mass Spectrometry (GC-MS) is also a powerful tool for nitrosamine (B1359907) analysis, the TEA detector's specificity for the nitrosyl group makes it a preferred method in many applications, particularly in complex matrices where matrix interference can be a significant challenge for MS detection. usp.orglabcompare.comshimadzu.com.sg

Key Findings from GC-TEA Research:

High Selectivity: The TEA detector is highly selective for the N-nitroso functional group, reducing false positives from matrix components. usp.org

Sensitivity: It offers low picogram-level sensitivity, enabling the detection of trace amounts of nitrosamines. usp.org

Derivatization: Non-volatile nitrosamino acids like this compound typically require derivatization (e.g., esterification) to become amenable to GC analysis. nih.gov

Confirmation: While highly selective, confirmation of results can be achieved by using a dissimilar GC column or by coupling the GC to a mass spectrometer. epa.gov

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization for volatility. nih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.

HPLC systems can be interfaced with a Thermal Energy Analyzer (TEA) through a post-column reaction technique. nih.gov This allows for the analysis of non-volatile N-nitroso compounds separated by reversed-phase HPLC using aqueous mobile phases. nih.gov A photolytic interface has also been developed where the HPLC effluent is irradiated with UV light, cleaving the N-NO bond and allowing for chemiluminescence detection, achieving low-nanogram sensitivity for N-nitrosamino acids. psu.edu

More commonly, HPLC is coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS). lcms.czfda.gov These techniques provide excellent sensitivity and selectivity, allowing for both quantification and structural confirmation. fda.govresearchgate.net Methods using reversed-phase chromatography with columns like C18 are often employed to separate nitrosamines from various matrices. lcms.czglsciences.com The use of heated electrospray ionization (HESI) in positive mode is a common approach for the analysis of a range of nitrosamines. researchgate.net

Table 1: HPLC Detection Modes for N-Nitroso Compounds

| Detection Mode | Principle | Advantages for this compound Analysis |

|---|---|---|

| Post-Column TEA | HPLC separation followed by post-column reaction/pyrolysis to generate NO for chemiluminescence detection. nih.gov | High selectivity for N-nitroso group; suitable for non-volatile compounds without derivatization. nih.gov |

| Photolytic Interface-Chemiluminescence | UV photolysis of HPLC effluent to cleave N-NO bond, followed by chemiluminescence detection of NO. psu.edu | High sensitivity; compatible with reversed-phase HPLC. psu.edu |

| Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by ionization and mass analysis of parent and fragment ions. | High sensitivity and specificity; provides structural information for confirmation. researchgate.net |

| High-Resolution Mass Spectrometry (LC-HRMS) | Separation by HPLC followed by detection with a high-resolution mass analyzer (e.g., Orbitrap). lcms.czfda.gov | Provides accurate mass measurements for high-confidence identification and elemental composition determination. fda.gov |

| Fluorimetric Detection | Derivatization of the amine (after denitrosation) with a fluorescent tag (e.g., Fmoc-Cl) followed by fluorescence detection. mdpi.com | Offers good sensitivity and specificity after derivatization. mdpi.com |

Development of Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microextraction)

Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nitrosamines from aqueous samples. chromatographyonline.com It is a preferred alternative to liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation. chromatographyonline.com For nitrosamino acids, SPE cartridges, such as C18, can be used to retain the analytes from a sample matrix like urine, after which they can be eluted with a suitable solvent. psu.edu

Microextraction techniques have gained prominence as they are miniaturized, environmentally friendly methods that reduce or eliminate the use of organic solvents. chromatographyonline.commdpi.com These non-exhaustive techniques use a very small volume of an extracting phase relative to the sample volume. mdpi.com

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition into the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. chromatographyonline.com

Liquid-Phase Microextraction (LPME): This method involves the use of microliter volumes of a solvent for extraction. mdpi.com Variations include single-drop microextraction (SDME), where a microdrop of solvent is suspended, and hollow-fiber LPME, which improves the stability of the extraction solvent. chromatographyonline.com Dispersive liquid-liquid microextraction (DLLME) is another variant that offers high enrichment factors. chromatographyonline.com

These advanced sample preparation methods are essential for achieving the low detection limits required in many analytical applications for N-nitroso compounds.

Comprehensive Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the structural confirmation of this compound. fda.gov Unlike low-resolution mass spectrometry, HRMS provides the accurate mass of an ion with high precision (typically to four or five decimal places), which allows for the determination of its elemental composition. uni-saarland.de This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures. lcms.cz The compound is first separated chromatographically and then ionized, commonly using electrospray ionization (ESI). The resulting ions are then analyzed by the HRMS instrument (e.g., Time-of-Flight (TOF) or Orbitrap).

The fragmentation pattern (MS/MS spectrum) provides further structural information. researchgate.netuni-saarland.de For N-nitroso compounds, characteristic fragmentation pathways often involve the loss of the nitroso group (·NO, 30 Da) or related species. osti.gov The molecular ion (M+) is typically observed in the mass spectra of most N-nitroso compounds. osti.gov

Table 2: Predicted HRMS Data for this compound (C₆H₁₀N₂O₃)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₁N₂O₃]⁺ | 159.07642 |

| [M+Na]⁺ | [C₆H₁₀N₂O₃Na]⁺ | 181.05836 |

| [M-H]⁻ | [C₆H₉N₂O₃]⁻ | 157.06186 |

| [M+K]⁺ | [C₆H₁₀N₂O₃K]⁺ | 197.03230 |

Data sourced from PubChem. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. copernicus.org It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. hmdb.ca

¹³C NMR (Carbon-13 NMR) provides information on the different types of carbon atoms in the molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, C-N, CH₂, CH). hmdb.cahmdb.ca

For this compound, the presence of the nitroso group introduces hindered rotation around the N-N bond, which can lead to the existence of conformational isomers (rotamers). dokumen.pub This dynamic process can be studied by NMR. At certain temperatures, the exchange between rotamers may be slow on the NMR timescale, resulting in the appearance of separate sets of signals for each conformer. copernicus.org Line shape analysis and variable temperature NMR studies can provide quantitative data on the energy barriers to this rotation. dokumen.pub Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, aiding in the detailed conformational analysis of the piperidine (B6355638) ring and the orientation of the substituents. mdpi.comfrontiersin.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation of this compound by identifying its key functional groups and chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the covalent bonds within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. utdallas.edu For this compound, the spectrum is characterized by absorption bands corresponding to its distinct functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. utdallas.edu The N-N=O group, characteristic of nitrosamines, also produces distinctive bands. The N=O stretching vibration in nitrosamines typically appears in the 1408–1486 cm⁻¹ range. pw.edu.pl Additional peaks corresponding to C-H and C-N stretching and bending vibrations from the piperidine ring structure are also present, completing the molecule's vibrational fingerprint. utdallas.edu

Table 1: Characteristic IR Absorption Frequencies for this compound This table is generated based on established principles of IR spectroscopy. utdallas.edupw.edu.pllibretexts.org

| Functional Group | Bond | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H | Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O | Stretch | 1700-1725 (strong) |

| Nitrosamine | N=O | Stretch | 1408-1486 |

| Nitrosamine | N-N | Stretch | 1000-1100 |

| Alkane (Ring) | C-H | Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions within the molecule. This technique is particularly useful for analyzing molecules containing chromophores—groups of atoms that absorb light. technologynetworks.com In this compound, the primary chromophore is the nitrosamino (>N-N=O) group. Dialkylnitrosamines typically exhibit two characteristic absorption maxima: a high-intensity band around 230-235 nm, corresponding to a π → π* transition, and a lower-intensity band at a longer wavelength, approximately 360-370 nm, resulting from an n → π* transition of the lone pair electrons on the nitrogen and oxygen atoms. pw.edu.plupi.edu The presence of these bands in the UV-Vis spectrum provides strong evidence for the N-nitroso structure. The exact position and intensity of these absorptions can be influenced by the solvent used for analysis. oecd.org

Method Development and Validation for Complex Research Matrices

The reliable quantification of this compound in diverse and complex research samples, such as biological fluids or environmental extracts, requires the development and rigorous validation of analytical methods. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed. nih.gov

Ensuring Specificity, Sensitivity, and Robustness for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For this compound, this involves a comprehensive evaluation of several key performance characteristics to ensure data quality in a research setting.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov In chromatographic methods like LC-MS, specificity is achieved by separating this compound from interfering peaks and is confirmed by comparing the mass spectrum of the analyte in the sample to that of a pure reference standard. mdpi.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. mdpi.com For nitrosamines, which are often present at trace levels, achieving low LOD and LOQ values (e.g., in the ng/mL or lower range) is critical. mdpi.comresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Typical variations studied include changes in mobile phase composition, pH, column temperature, and flow rate. nih.gov

Table 2: Key Validation Parameters for this compound Analytical Methods Based on ICH Q2(R1) guidelines and common practices in nitrosamine analysis. europa.eumdpi.comresearchgate.net

| Parameter | Description | Common Acceptance Criteria for Research Applications |

| Specificity | Ability to detect the analyte in a complex mixture without interference. | No interfering peaks at the retention time of the analyte. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision | Agreement among a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 15% |

| LOD | Lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest concentration of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; RSD ≤ 20% |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | System suitability parameters remain within defined limits. |

Interlaboratory Comparison and Standardization in Analytical Chemistry Research

To ensure that analytical results for this compound are consistent and comparable across different laboratories, interlaboratory comparison studies (also known as round-robin tests) are essential. These studies involve multiple laboratories analyzing identical samples to assess the reproducibility and reliability of a given analytical method. usp.org

Application of Reference Standards and Deuterated Analogs in Quantitative Analysis

The accurate quantification of this compound relies heavily on the use of certified reference standards and isotopically labeled internal standards, particularly deuterated analogs. veeprho.comdrjcrbio.compharmaffiliates.com

A reference standard is a highly purified and well-characterized substance used as a measurement base. clearsynth.com For this compound, the reference standard (CAS No. 6238-69-3) is used to confirm identity by comparing retention times and mass spectra, and to create calibration curves for quantifying the analyte in unknown samples. veeprho.comcleanchemlab.com

A deuterated analog , such as this compound-d9, is a stable isotope-labeled version of the analyte where one or more hydrogen atoms have been replaced by deuterium. adventchembio.comaxios-research.com These analogs are ideal internal standards for quantitative mass spectrometry-based methods (e.g., LC-MS/MS or GC-MS). adventchembio.comnih.gov Because they are nearly identical to the target analyte in their chemical and physical properties, they co-elute chromatographically and experience similar extraction efficiencies and ionization effects. adventchembio.com However, their slightly higher molecular weight allows them to be distinguished and measured separately by the mass spectrometer. adventchembio.com By adding a known amount of the deuterated internal standard to every sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification. mdpi.comnih.gov It is important to note that while excellent for MS-based methods, the use of deuterated analogs as surrogates in GC analysis without a mass-selective detector can be problematic due to potential coelution. epa.gov

Table 3: Reference Materials for this compound Analysis Data compiled from publicly available supplier and database information. cleanchemlab.comaxios-research.comuni.lu

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Analysis |

| This compound | 6238-69-3 | C₆H₁₀N₂O₃ | 158.16 | Primary Reference Standard |

| N-Nitroso Nipecotic Acid-d9 | N/A | C₆HD₉N₂O₃ | 167.21 | Deuterated Internal Standard |

Interdisciplinary Research Applications and Future Directions

Role as a Chemical Probe or Intermediate in Nitrosamine (B1359907) Chemistry Research

N-Nitrosoisonipecotic acid has been instrumental as a model compound and chemical intermediate in the study of N-nitrosamines, a class of compounds known for their potential carcinogenic properties. ijpsjournal.commit.edu Its specific structural features allow researchers to probe the intricacies of chemical reactions and structure-activity relationships.

Investigating N-Nitrosation Mechanisms in Broader Chemical Systems

The formation of N-nitrosamines occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂) or its derivatives. biotech-asia.orgcir-safety.org This process, known as N-nitrosation, is influenced by various factors, including pH, temperature, and the presence of catalysts or inhibitors. biotech-asia.orgdfg.de this compound serves as a useful substrate for studying these mechanisms.

The general mechanism of nitrosation involves the reaction of an unprotonated amine with a nitrosating agent. unl.edu Under acidic conditions, nitrite (B80452) is converted to nitrous acid, which can then form more potent nitrosating species like dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). unl.eduacs.org The rate of nitrosation is dependent on the basicity of the amine; weakly basic secondary amines tend to react more readily than strongly basic ones. dfg.deunl.edu

The presence of a carboxylic acid group in this compound introduces an intramolecular feature that can influence the nitrosation of the parent amine, isonipecotic acid. This allows for comparative studies to understand how functional groups within a molecule can affect the rate and outcome of N-nitrosation reactions in more complex chemical systems.

Elucidating Structure-Activity Relationships in N-Nitrosamines for Chemical Reactivity

The chemical reactivity and biological activity of N-nitrosamines are intrinsically linked to their molecular structure. The resolution of this compound into its two enantiomeric forms was a significant finding, demonstrating that the stereochemistry of the nitroso group creates a chiral center and results in an energy barrier to interconversion of about 23 kcal/mole. dokumen.pub This chirality is a key factor in understanding how different spatial arrangements of the nitrosamine group can affect reactivity.

The metabolic activation of many N-nitrosamines, which is a critical step for their carcinogenic activity, involves the enzymatic hydroxylation of the α-carbon atom by cytochrome P450 enzymes. dfg.deacs.org This leads to the formation of a highly reactive alkyldiazonium cation. acs.org Structural features that influence this α-hydroxylation, such as steric hindrance or the presence of electron-withdrawing or -donating groups, can significantly alter the compound's biological potency. europa.eu

Studies on this compound and structurally related compounds have shown that even small changes in molecular structure can dramatically reduce or eliminate carcinogenic action. nih.gov In one study, this compound, when administered to rats, did not produce a significant incidence of malignant tumors, highlighting the importance of its specific structure in determining its biological effect. nih.gov This makes it a valuable reference compound for developing structure-activity relationships (SARs) for N-nitrosamines, which are crucial for predicting the potential toxicity of new or unstudied nitrosamine compounds. europa.euresearchgate.netchemrxiv.org

Contributions to Environmental Chemical Research

The study of N-nitrosocompounds in the environment is a critical area of research due to their potential formation from common precursors and their possible adverse effects. This compound, as a representative N-nitrosamine, contributes to our understanding of the behavior of this class of compounds in various environmental compartments.

Understanding Formation and Fate of N-Nitrosocompounds in Environmental Compartments (e.g., Water, Soil)

N-nitrosamines can form in various environmental settings, including water and soil, from the reaction of secondary amines with nitrosating agents derived from nitrogen-based fertilizers or industrial pollution. acs.orgpjoes.com The formation is often favored in acidic conditions. unl.eduacs.org For instance, the nitrosation of the herbicide atrazine (B1667683) to form N-nitrosoatrazine has been observed in soil at acidic pH levels. acs.org

The fate of N-nitrosamines in the environment is influenced by factors such as photolysis, biodegradation, and sorption to soil and sediment particles. mit.eduwho.int The stability of these compounds can vary significantly depending on the environmental conditions. For example, the stability of nitrosamines in lake water, soil, and sewage has been a subject of investigation to understand their persistence and potential for accumulation. who.int

Development of Analytical Strategies for Environmental Monitoring of N-Nitrosamines

The detection and quantification of N-nitrosamines in environmental samples often require highly sensitive and selective analytical methods due to their typically low concentrations. ijpsjournal.com Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or a thermal energy analyzer (TEA) are commonly employed. ijpsjournal.comeuropa.euiarc.fr

The development of these methods is essential for monitoring the presence of N-nitrosamines in drinking water, wastewater, and soil. ijpsjournal.comwho.int For example, methods have been developed to detect N-nitrosodimethylamine (NDMA) in drinking water at very low levels (ng/L). europa.eu this compound can be used as a standard or reference compound in the development and validation of such analytical methods, particularly for non-volatile or more polar nitrosamines that are amenable to LC-MS analysis. psu.edu

Interactive Table: Common Analytical Techniques for N-Nitrosamine Analysis

| Analytical Technique | Abbreviation | Common Detector(s) | Typical Application |

| Gas Chromatography | GC | Mass Spectrometry (MS), Thermal Energy Analyzer (TEA) | Analysis of volatile nitrosamines in food, water, and air. europa.eupsu.edupmda.go.jp |

| Liquid Chromatography | LC | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) | Analysis of less volatile and polar nitrosamines in pharmaceuticals, water, and biological samples. ijpsjournal.comresearchgate.netinnovareacademics.in |

Computational Chemistry and Modeling Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level. These in silico methods complement experimental studies by offering detailed insights into electronic structure, conformational dynamics, and metabolic fate, which are crucial for understanding its chemical behavior.

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and reaction mechanisms of N-nitrosamines like this compound. researchgate.net These methods can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and calculate the energy barriers for various chemical transformations. researchgate.netresearchgate.net For N-nitrosamines, QM approaches have been instrumental in predicting their reactivity, particularly towards DNA. acs.org

A key area of investigation is the metabolic activation pathway, which is believed to be a critical step in the bioactivity of many N-nitrosamines. acs.org This process often involves the hydroxylation of the α-carbon atom, leading to the formation of a highly reactive alkyldiazonium ion. acs.org Quantum chemical calculations can model this reaction pathway, determining the stability of intermediates and the energy required for each step. rsc.org Recent QM studies suggest that for a diazonium ion to form and alkylate DNA, specific electronic and structural conditions must be met. acs.org By applying these computational techniques, researchers can build models that link the electronic structure of a nitrosamine to its potential reactivity. acs.org

Table 1: Example of Calculated Electronic Properties for a Representative Nitrosamine Structure

| Property | Description | Typical Calculated Value | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | 4-6 eV | A smaller gap can indicate higher chemical reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | N(nitroso): -0.2 to -0.4 eO(nitroso): -0.3 to -0.5 e | Indicates nucleophilic and electrophilic centers, predicting sites for chemical attack. |

| Bond Dissociation Energy (α-C-H) | The energy required to break the bond between the α-carbon and a hydrogen atom. | 85-95 kcal/mol | A lower energy suggests easier α-hydroxylation, a key metabolic activation step. acs.org |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | ~210-220 kcal/mol | Relates to the basicity of the molecule and its behavior in acidic environments. |

Note: The values in this table are representative examples for the nitrosamine class and would require specific calculation for this compound.

The three-dimensional shape and flexibility of this compound are critical to its interactions with other molecules. Molecular dynamics (MD) simulations can model the conformational landscape of the molecule over time, providing insights into its structural dynamics.

A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond, which results in different spatial arrangements or conformers. dokumen.pub The stereochemistry of the nitroso group in this compound destroys the plane of symmetry that would otherwise exist in the isonipecotic acid ring, leading to the existence of two enantiomeric forms. dokumen.pub Experimental studies on the resolution of these enantiomers and their rate of racemization have determined a significant energy barrier to interconversion of about 23 kcal/mole. dokumen.pub

In silico models offer a rapid and cost-effective means of predicting the chemical reactivity and metabolic fate of compounds, overcoming limitations in experimental data. researchgate.net For N-nitrosamines, a crucial metabolic event is the hydroxylation of the α-carbon, which is catalyzed by cytochrome P450 (CYP) enzymes. acs.orgacs.org

Recent research has focused on developing computational models that predict the likelihood of α-carbon hydroxylation. researchgate.netacs.org These models use data from the metabolism of other, non-nitrosamine compounds to identify structural features that promote or hinder this specific reaction. researchgate.netacs.org Although the datasets used to build these models may not have explicitly included this compound, the resulting algorithms can be applied to it, as the model is applicable to nitrosamines containing an α-CH₂ group. acs.org The presence of a carboxylic acid group is noted as a structural feature that can influence carcinogenic potency. acs.org

Experimentally, this compound has been identified as a major urinary metabolite in rats following the administration of other areca-nut derived nitrosamines, such as N-nitrosoguvacoline. mdpi.comnih.govoup.comsemanticscholar.orgkarolinum.cziarc.fr This confirms its role as a stable metabolite in a mammalian system and highlights the importance of understanding its formation and subsequent transformations. semanticscholar.org Predictive models can help to map these metabolic pathways and identify other potential, yet undiscovered, metabolites. nih.gov

Table 2: Known and Predicted Metabolic Transformations of this compound (Non-Human)

| Transformation | Precursor | Resulting Compound | Evidence |

|---|---|---|---|

| Metabolic Formation | N-nitrosoguvacoline | This compound | Identified as a major urinary metabolite in rats. mdpi.comnih.govnih.gov |

| Metabolic Formation | N-nitrosoguvacine | This compound | Identified as a major urinary metabolite in rats. mdpi.comnih.govnih.gov |

| α-Carbon Hydroxylation | This compound | α-Hydroxy-N-Nitrosoisonipecotic acid | Predicted pathway for N-nitrosamines via in silico models; a key bioactivation step. researchgate.netacs.orgacs.org |

| Denitrosation | this compound | Isonipecotic acid | A common degradation pathway for N-nitrosamines, often acid-catalyzed. dokumen.pub |

Emerging Research Areas and Unexplored Chemical Properties/Reactions

While much is known about the fundamental chemistry of N-nitrosamines, several areas remain ripe for exploration, particularly concerning novel synthesis and real-time analysis of reactions involving this compound.

The traditional synthesis of this compound involves the nitrosation of its secondary amine precursor, isonipecotic acid. acs.org While effective, there is a continuous drive in organic chemistry to develop more efficient, sustainable, and selective synthetic methods. monash.edu

Emerging research in synthetic chemistry focuses on novel catalytic approaches that can offer improvements over classical methods. researchgate.net This includes the use of new catalysts for nitrosation reactions or the development of flow chemistry processes. mdpi.com Flow chemistry, where reactants are continuously pumped through a reactor, can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch synthesis. mdpi.com Another avenue of research is the development of synthetic pathways that avoid the use of harsh reagents, aligning with the principles of green chemistry. monash.edursc.org Exploring enzymatic or chemo-enzymatic routes could provide highly selective methods for synthesizing or modifying this compound and related compounds.

Understanding the kinetics and mechanism of a chemical reaction requires observing it as it happens. solubilityofthings.com Advanced in situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, enable real-time monitoring of reacting chemical systems. spectroscopyonline.commt.comfrontiersin.org

These techniques could be powerfully applied to study the synthesis of this compound. For example, in situ FTIR or Raman spectroscopy could track the progress of the nitrosation reaction by monitoring the disappearance of the N-H vibrational band of the isonipecotic acid precursor and the simultaneous appearance of the characteristic N-N=O stretching vibration of the N-nitroso product. mdpi.comfrontiersin.org This provides immediate data on reaction rates, the formation of intermediates, and the influence of different reaction parameters (e.g., temperature, catalyst concentration). mt.com Similarly, in situ NMR could follow the changes in the chemical shifts of protons and carbons adjacent to the nitrogen atom, offering detailed mechanistic insights. mdpi.com The application of these advanced analytical methods represents a significant opportunity to deepen the understanding of the reaction dynamics of this compound. amr-insights.eu

Table 3: Potential Application of In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Molecular Feature Probed | Expected Observation During Reaction | Information Gained |

|---|---|---|---|

| FTIR Spectroscopy | N-H stretch (precursor)N-N=O stretch (product) | Decrease in N-H band intensityIncrease in N-N=O band intensity | Reaction kinetics, endpoint determination, intermediate detection. spectroscopyonline.com |

| Raman Spectroscopy | N-N=O symmetric stretch | Appearance and growth of the N-N=O peak | Complementary kinetic data, less interference from water if used as a solvent. mdpi.com |

| NMR Spectroscopy | α-Proton/Carbon signals | Shift in signals of nuclei adjacent to the nitrogen upon nitrosation | Mechanistic details, structural confirmation of product and intermediates in solution. wikipedia.org |

Integration with Flow Chemistry or Automated Synthesis Platforms for Research Scale-up

The transition from laboratory-scale synthesis to larger-scale production for in-depth research and preclinical studies presents significant challenges for many chemical compounds, including N-nitroso compounds. Traditional batch synthesis methods can be difficult to scale, may pose safety risks, and can lead to inconsistencies between batches. To address these challenges, modern synthetic methodologies such as flow chemistry and automated synthesis platforms are being increasingly integrated into research and development. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up.

Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of N-nitrosamines. cardiff.ac.uk This approach involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. The small reaction volumes at any given moment significantly mitigate the risks associated with handling potentially hazardous reagents or intermediates. researchgate.net Furthermore, the high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more efficient and reproducible reactions. researchgate.net

For the synthesis of N-nitroso compounds, electrochemical flow methods have been developed that utilize readily available and inexpensive reagents like sodium nitrite. cardiff.ac.ukresearchgate.net These methods often eliminate the need for harsh acidic conditions or toxic chemicals, making the process inherently greener and safer. cardiff.ac.uk The scalability of these continuous-flow processes is a key advantage, allowing for the production of larger quantities of the target compound simply by extending the operation time. cardiff.ac.uknih.gov

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization. These platforms allow for the systematic variation of parameters such as reagent concentration, flow rate, temperature, and reaction time. While much of the current automation in the context of nitrosamines has been focused on analytical detection and risk assessment, the principles are directly applicable to synthesis. researchgate.netzamann-pharma.comresearchgate.net For instance, automated systems can manage the precise delivery of the parent amine (isonipecotic acid) and the nitrosating agent into a flow reactor, monitor the reaction progress in real-time using in-line analytical techniques, and collect the purified product.

The integration of artificial intelligence (AI) and machine learning models with these automated platforms represents a frontier in chemical synthesis. zamann-pharma.com These computational tools can analyze data from initial experiments to predict optimal reaction conditions, thereby reducing the number of experiments required and accelerating the scale-up process. zamann-pharma.com

While specific, detailed research on the application of these advanced platforms for the dedicated scale-up of this compound is not extensively published, the general methodologies developed for other N-nitrosamines provide a clear and directly applicable framework. The principles of continuous flow electrochemical synthesis and the advantages of automated control are broadly applicable to the nitrosation of various secondary amines, including the parent amine of the target compound.

Research Findings in Flow Synthesis of N-Nitrosamines

The following table summarizes findings from studies on the continuous flow synthesis of various N-nitrosamines, which are analogous to what could be expected for this compound.

| Parameter | Finding | Potential Advantage for this compound Scale-up |

| Methodology | Continuous-flow electrochemical synthesis using sodium nitrite. cardiff.ac.ukresearchgate.net | Avoids harsh acids and toxic reagents, improving safety and sustainability. cardiff.ac.uk |

| Reaction Conditions | Ambient temperature and neutral or alkaline aqueous conditions. cardiff.ac.uk | Reduces energy consumption and minimizes side reactions or degradation. |

| Yields | Good to excellent yields (up to 99%) reported for a diverse range of secondary amines. cardiff.ac.ukresearchgate.net | High efficiency in converting isonipecotic acid to the desired product. |

| Scalability | Method demonstrated to be easily scalable for gram-quantity production. cardiff.ac.uknih.gov | Facilitates the production of sufficient material for extensive research. |

| Purification | In-line acidic extraction can be used for purification. cardiff.ac.uk | Simplifies the downstream processing and isolation of the final product. |

| Control | Precise control over stoichiometry, residence time, and temperature. researchgate.net | Ensures high reproducibility and consistent product quality. |

Conceptual Automated Synthesis Workflow for this compound

An automated platform for the research scale-up of this compound would conceptually integrate several key modules. The table below outlines a hypothetical workflow.

| Module | Function |

| Reagent Delivery | Automated pumps precisely deliver solutions of isonipecotic acid and a nitrosating agent (e.g., sodium nitrite) into the flow reactor. |

| Flow Reactor | A microreactor or packed-bed reactor where the controlled nitrosation reaction occurs, potentially with electrochemical cells. cardiff.ac.uk |

| Process Analytical Technology (PAT) | In-line sensors (e.g., FT-IR, UV-Vis) monitor the reaction in real-time to ensure it proceeds to completion. |

| Quenching/Workup | An automated module to add a quenching agent to stop the reaction and perform initial liquid-liquid extraction. cardiff.ac.uk |

| Purification | An integrated purification system, such as automated flash chromatography or preparative HPLC, to isolate the pure this compound. |

| Control Software | A central computer running software to control all modules, log data, and potentially use algorithms for self-optimization. zamann-pharma.com |

The adoption of such integrated systems would significantly accelerate the research and development timeline for this compound by providing a safe, efficient, and scalable synthesis route.

常见问题

Q. How should researchers address contradictions in reported cytotoxicity thresholds of this compound across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, culture media, exposure duration). Conduct dose-response curves with multiple viability assays (MTT, ATP luminescence, apoptosis markers). Account for cell-specific factors (e.g., metabolic activity, membrane permeability) using clustered data analysis (see Table 1 in ). Meta-analysis of existing data can highlight methodological inconsistencies (e.g., serum concentration effects) .

Q. What frameworks are suitable for evaluating the environmental persistence of this compound?

- Methodological Answer : Design microcosm studies simulating soil/water ecosystems. Measure half-life via LC-MS/MS and assess biodegradation products. Apply quantitative structure-activity relationship (QSAR) models to predict environmental fate. Incorporate climate variables (pH, temperature) and use regulatory guidelines (OECD 307) for test validity. Compare results with structurally related nitrosamines to identify trends .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?